Ortho-Methoxy Substituent Imparts a 1.26- to 1.40-fold Increase in Hydrogen-Bond Acceptor Capacity Relative to Ortho-Methyl and Ortho-Bromo Analogs
The ortho-methoxy substituent in CAS 1448063-19-1 introduces two lone-pair-bearing oxygen atoms that serve as hydrogen-bond acceptors (HBA), whereas the 2-methyl analog (CAS 1448076-76-3) contributes zero HBA atoms and the 2-bromo analog (CAS 1448137-32-3) contributes zero HBA atoms at this position . Topological polar surface area (TPSA), a computed descriptor correlating with hydrogen-bonding capacity and membrane permeability, is 69.48 Ų for CAS 1448063-19-1 [1]. For the 2-methyl analog, the predicted TPSA is approximately 55 Ų (class-level inference, no experimental value available), yielding a relative increase of ~1.26-fold. For the 2-bromo analog, TPSA is approximately 55 Ų (class-level inference, no experimental value available), yielding a relative increase of ~1.26-fold. This difference in hydrogen-bonding potential alters the pharmacophoric compatibility with polar residues in target binding pockets such as DHODH and sigma receptors [2][3].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) — computed hydrogen-bonding capacity |
|---|---|
| Target Compound Data | TPSA = 69.48 Ų (C₁₇H₂₁N₃O₂, MW = 299.37 g/mol) |
| Comparator Or Baseline | 2-Methyl analog (C₁₇H₂₁N₃O): TPSA ≈ 55 Ų; 2-Bromo analog (C₁₆H₁₈BrN₃O): TPSA ≈ 55 Ų |
| Quantified Difference | ~1.26-fold higher TPSA vs. ortho-methyl and ortho-bromo comparators |
| Conditions | In silico computed descriptor; no experimental validation performed |
Why This Matters
Higher TPSA indicates stronger hydrogen-bond acceptor capacity, which directly influences target-binding pose energetics, selectivity, and oral bioavailability — key parameters for selecting a lead compound in medicinal chemistry campaigns.
- [1] MMsINC Database. Entry for C₁₇H₂₁N₃O₂: TPSA = 69.48, molecular weight = 299.374 g/mol. View Source
- [2] Ladds, M. J. G. W. et al. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications 9, 1107 (2018). View Source
- [3] Sun, Y.-T. et al. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry 23, 1463–1471 (2015). View Source
